2-(2-Methylprop-2-enylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-2-enylsulfonyl)pyridine, also known as MSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSP is a heterocyclic compound that contains a pyridine ring with a sulfonyl group and an isopropenyl group at the 2-position.
Wirkmechanismus
The mechanism of action of 2-(2-Methylprop-2-enylsulfonyl)pyridine is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. 2-(2-Methylprop-2-enylsulfonyl)pyridine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(2-Methylprop-2-enylsulfonyl)pyridine can induce cell cycle arrest and apoptosis in cancer cells. 2-(2-Methylprop-2-enylsulfonyl)pyridine has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-(2-Methylprop-2-enylsulfonyl)pyridine can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-Methylprop-2-enylsulfonyl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(2-Methylprop-2-enylsulfonyl)pyridine can induce cell cycle arrest and apoptosis by inhibiting HDACs. In the brain, 2-(2-Methylprop-2-enylsulfonyl)pyridine can improve cognitive function by inhibiting AChE and increasing the levels of acetylcholine. 2-(2-Methylprop-2-enylsulfonyl)pyridine has also been shown to have anti-inflammatory and antioxidant effects, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-Methylprop-2-enylsulfonyl)pyridine is its versatility in different fields, as it can be used for medicinal chemistry, agrochemistry, and material science. 2-(2-Methylprop-2-enylsulfonyl)pyridine also has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of 2-(2-Methylprop-2-enylsulfonyl)pyridine is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Methylprop-2-enylsulfonyl)pyridine and its potential side effects.
Zukünftige Richtungen
There are many future directions for the research of 2-(2-Methylprop-2-enylsulfonyl)pyridine. In medicinal chemistry, further studies can be conducted to optimize the structure of 2-(2-Methylprop-2-enylsulfonyl)pyridine for improved drug efficacy and reduced toxicity. In agrochemistry, 2-(2-Methylprop-2-enylsulfonyl)pyridine can be further investigated as a potential herbicide and plant growth regulator. In material science, 2-(2-Methylprop-2-enylsulfonyl)pyridine can be used as a building block for the synthesis of functional materials with specific properties. Overall, 2-(2-Methylprop-2-enylsulfonyl)pyridine has the potential to contribute to various fields of research and has promising applications in the future.
Synthesemethoden
The synthesis of 2-(2-Methylprop-2-enylsulfonyl)pyridine involves the reaction of pyridine-2-sulfonyl chloride with isopropenyl magnesium bromide. The reaction yields 2-(2-Methylprop-2-enylsulfonyl)pyridine as a white solid with a melting point of 98-99°C. The purity of 2-(2-Methylprop-2-enylsulfonyl)pyridine can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-2-enylsulfonyl)pyridine has shown potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, 2-(2-Methylprop-2-enylsulfonyl)pyridine has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In agrochemistry, 2-(2-Methylprop-2-enylsulfonyl)pyridine has been investigated as a plant growth regulator and herbicide. In material science, 2-(2-Methylprop-2-enylsulfonyl)pyridine has been used as a building block for the synthesis of functional materials.
Eigenschaften
CAS-Nummer |
156050-34-9 |
---|---|
Produktname |
2-(2-Methylprop-2-enylsulfonyl)pyridine |
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enylsulfonyl)pyridine |
InChI |
InChI=1S/C9H11NO2S/c1-8(2)7-13(11,12)9-5-3-4-6-10-9/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
VGOOYJUBQIDSAX-UHFFFAOYSA-N |
SMILES |
CC(=C)CS(=O)(=O)C1=CC=CC=N1 |
Kanonische SMILES |
CC(=C)CS(=O)(=O)C1=CC=CC=N1 |
Synonyme |
Pyridine,2-[(2-methyl-2-propenyl)sulfonyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.